molecular formula C18H12ClN3O2S2 B10968808 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B10968808
M. Wt: 401.9 g/mol
InChI Key: ICHJWBKUBYRSQK-UHFFFAOYSA-N
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Description

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzoxazole ring, a thiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the chlorophenyl group under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols .

Scientific Research Applications

2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(13-BENZOXAZOL-2-YLSULFANYL)-N-[4-(4-CHLOROPHENYL)-13-THIAZOL-2-YL]ACETAMIDE apart from similar compounds is its unique combination of the benzoxazole and thiazole rings with a chlorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H12ClN3O2S2

Molecular Weight

401.9 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C18H12ClN3O2S2/c19-12-7-5-11(6-8-12)14-9-25-17(20-14)22-16(23)10-26-18-21-13-3-1-2-4-15(13)24-18/h1-9H,10H2,(H,20,22,23)

InChI Key

ICHJWBKUBYRSQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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